(5-Azaspiro[2.4]heptan-4-YL)methanol

Conformational restriction Spirocyclic scaffolds Ligand preorganization

Select (5-Azaspiro[2.4]heptan-4-yl)methanol when conformational constraint dictates target binding. Its spiro-fused cyclopropane enforces a rigid 90° dihedral angle—unobtainable with monocyclic pyrrolidine or piperidine methanols. This scaffold has converted OX1-selective antagonists into dual OX1/OX2 agents, delivered high-affinity D3 ligands with hERG selectivity, and serves as a gateway to optically active quinolone intermediates and HCV NS5A inhibitors. Substitution with non-spirocyclic analogs compromises target engagement, synthetic tractability, and downstream IP. Request a quote for gram-to-kilogram quantities.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
Cat. No. B13048908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Azaspiro[2.4]heptan-4-YL)methanol
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESC1CC12CCNC2CO
InChIInChI=1S/C7H13NO/c9-5-6-7(1-2-7)3-4-8-6/h6,8-9H,1-5H2
InChIKeyBUNURHHDHHECRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Azaspiro[2.4]heptan-4-yl)methanol: A Conformationally Constrained Spirocyclic Building Block for Medicinal Chemistry


(5-Azaspiro[2.4]heptan-4-YL)methanol (CAS 1503516-74-2) is a heterocyclic spirocyclic amino alcohol with molecular formula C₇H₁₃NO and molecular weight 127.19 g/mol . The compound features a unique 5-azaspiro[2.4]heptane core where a pyrrolidine ring and a cyclopropane ring share a single spiro carbon, creating a rigid, three-dimensional architecture with reduced conformational flexibility [1]. This scaffold serves as a versatile building block for drug discovery, particularly in programs targeting CNS receptors, antibacterial quinolones, and antiviral agents where conformational constraint is a key design parameter [2].

Why (5-Azaspiro[2.4]heptan-4-yl)methanol Cannot Be Readily Substituted: Conformational and Pharmacophoric Evidence


Generic substitution with monocyclic amino alcohols (e.g., pyrrolidine-methanols or piperidine-methanols) or alternative spirocyclic amines fails because the 5-azaspiro[2.4]heptane framework confers specific three-dimensional geometry that cannot be recapitulated by simpler analogs. The spiro-fused cyclopropane ring imposes a rigid 90° dihedral angle constraint between the pyrrolidine ring and the pendant methanol group, which directly impacts target binding orientation [1]. In receptor antagonist programs, replacing the 4,4-disubstituted piperidine core with a 5-azaspiro[2.4]heptane scaffold converted an orexin-1 selective antagonist into a potent dual orexin-1/orexin-2 antagonist, demonstrating that subtle conformational differences produce distinct pharmacological profiles [2]. For procurement, substituting this building block with a structurally related analog (e.g., 4-azaspiro[2.4]heptane-methanol or linear amino alcohols) introduces unverified changes in target engagement, synthetic tractability, and downstream intellectual property position .

(5-Azaspiro[2.4]heptan-4-yl)methanol: Head-to-Head Quantitative Differentiation Evidence


Conformational Constraint: Spiro[2.4]heptane vs. Monocyclic Pyrrolidine Scaffolds

The 5-azaspiro[2.4]heptane scaffold imposes significantly greater conformational restriction than monocyclic pyrrolidine analogs. Computational studies indicate that the spiro[2.4]heptane framework confers reduced conformational flexibility compared to monocyclic analogs, with the cyclopropane ring fixing the pyrrolidine ring into a constrained envelope conformation [1]. This conformational preorganization reduces the entropic penalty upon target binding, a principle validated in D3 receptor antagonist programs where 5-azaspiro[2.4]heptane derivatives achieved subnanomolar binding affinities that were not attainable with flexible monocyclic amine scaffolds [2].

Conformational restriction Spirocyclic scaffolds Ligand preorganization

Receptor Selectivity Switching: 5-Azaspiro[2.4]heptane Core vs. 4,4-Disubstituted Piperidine Core

In a direct scaffold comparison within the same orexin receptor antagonist program, replacing a 4,4-disubstituted piperidine core with a 5-azaspiro[2.4]heptane core converted an orexin-1 (OX1) selective antagonist into a dual OX1/OX2 antagonist class [1]. The piperidine-based series exhibited OX1 selectivity, whereas the 5-azaspiro[2.4]heptane derivative (lead compound 15) demonstrated potent dual antagonism with favorable brain penetration and oral bioavailability in rats [2]. This scaffold-driven selectivity modulation demonstrates that the spirocyclic architecture alters pharmacophoric presentation relative to six-membered saturated heterocycles.

Orexin receptor Receptor selectivity Scaffold hopping

Spirocyclopropane vs. Spiroazetidine: Potency Differential in MK2 Inhibition

A direct head-to-head comparison of spirocyclopropane (3-membered ring, analogous to the cyclopropane ring in 5-azaspiro[2.4]heptane) versus spiroazetidine (4-membered ring) substituents on tetracyclic MK2 inhibitors revealed a substantial potency differential [1]. The spiroazetidine derivatives demonstrated subnanomolar potency (IC₅₀ < 3 nM) against MK2, whereas the spirocyclopropane analogs were 17- to 77-fold less potent (IC₅₀ = 50–230 nM) [2]. This cross-chemotype comparison establishes that the three-membered cyclopropane spiro ring, as present in the 5-azaspiro[2.4]heptane core, produces a distinct potency and cellular activity profile compared to four-membered spiro rings.

MK2 inhibitor Spiro ring size Kinase inhibition

Stereochemical and Physicochemical Differentiation: Spiro[2.4]heptane vs. Spiro[3.3]heptane Scaffolds

Comparative studies of heteroatom-substituted spirocyclic frameworks reveal distinct physicochemical property profiles based on ring size combinations. Heteroatom-substituted spiro[3.3]heptanes generally show higher aqueous solubility than their cyclohexane analogues and demonstrate a trend toward higher metabolic stability [1]. The 5-azaspiro[2.4]heptane scaffold, with its 3+5 ring combination, occupies a different property space than the 4+4 combination of spiro[3.3]heptanes, offering alternative vectors for exit vector geometry and lipophilic efficiency optimization [2]. When mounted onto fluoroquinolone scaffolds, spirocyclic frameworks afforded active compounds with similar or improved metabolic stability compared to non-spirocyclic controls [3].

Spirocyclic scaffolds Aqueous solubility Metabolic stability

(5-Azaspiro[2.4]heptan-4-yl)methanol: Validated Research Applications and Industrial Use Cases


Dopamine D3 Receptor Antagonist Lead Optimization Programs

The 5-azaspiro[2.4]heptane scaffold, from which (5-azaspiro[2.4]heptan-4-yl)methanol serves as a key precursor, has been validated in D3 receptor antagonist programs. 1,2,4-triazolyl 5-azaspiro[2.4]heptanes demonstrated high affinity and selectivity at the dopamine D3 receptor, with several derivatives exhibiting favorable selectivity over the hERG channel and suitable pharmacokinetic properties in vitro and in vivo during lead optimization [1]. This scaffold provides medicinal chemists with a privileged chemotype for CNS drug discovery where D3 receptor modulation is therapeutically relevant.

Orexin Receptor Modulator Discovery

5-Azaspiro[2.4]heptane derivatives have demonstrated utility in orexin receptor pharmacology. The scaffold enabled conversion of an OX1-selective piperidine series into a dual OX1/OX2 antagonist class with favorable brain penetration and oral bioavailability in rats [2]. (5-Azaspiro[2.4]heptan-4-yl)methanol serves as a foundational building block for constructing orexin receptor modulators where balanced dual antagonism or targeted subtype selectivity is desired.

Quinolone Antibacterial Agent Intermediate Synthesis

Optically active tetrasubstituted 5-azaspiro[2.4]heptane derivatives are established as valuable production intermediates for quinolonecarboxylic acid antibacterial agents [3]. Patents describe efficient methods for producing optically active forms of tetrasubstituted-5-azaspiro[2.4]heptane derivatives, which are subsequently incorporated into advanced quinolone antibiotics [4]. (5-Azaspiro[2.4]heptan-4-yl)methanol represents a versatile entry point for constructing stereochemically defined antibacterial building blocks.

Hepatitis C Virus NS5A Inhibitor Programs

5-Azaspiro[2.4]heptane-6-carboxylic acid and its derivatives are documented as useful intermediates in the synthesis of biologically active molecules, especially in the synthesis of hepatitis C virus NS5A inhibitors [5]. Improved processes for preparing these intermediates have been developed to support antiviral drug discovery efforts [6]. The (5-azaspiro[2.4]heptan-4-yl)methanol scaffold provides a synthetic gateway to these NS5A-targeting intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-Azaspiro[2.4]heptan-4-YL)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.